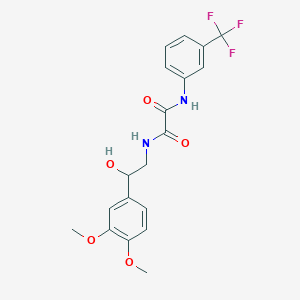

N1-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

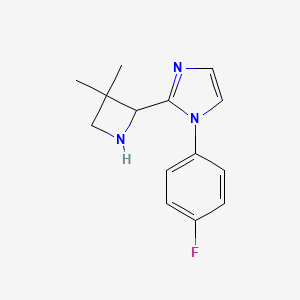

The compound is an oxalamide derivative with two phenyl rings substituted with different groups. One phenyl ring has a 3,4-dimethoxy substitution and a 2-hydroxyethyl group attached to the nitrogen of the oxalamide. The other phenyl ring has a 3-trifluoromethyl substitution .

Molecular Structure Analysis

The molecular structure of this compound would likely show the oxalamide core with the two substituted phenyl rings. The electron-donating methoxy groups and the electron-withdrawing trifluoromethyl group would likely have an impact on the electronic structure of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the polar oxalamide group and the various substitutions on the phenyl rings. For example, the methoxy and trifluoromethyl groups could impact the compound’s solubility, reactivity, and other properties .Scientific Research Applications

Synthesis and Characterization

- Novel Synthetic Approaches : A study by Mamedov et al. (2016) developed a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, potentially applicable to the synthesis of compounds structurally similar to N1-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide (Mamedov et al., 2016).

Photoluminescence and Emission Properties

- Chromic Effects and Self-Assembly : Galer et al. (2014) investigated a BF2 complex of 1-phenyl-3-(3,5-dimethoxyphenyl)-propane-1,3-dione, showcasing chromic effects, aggregation-induced emission, and the self-assembly effect, which could be relevant for understanding the photophysical properties of similar oxalamide derivatives (Galer et al., 2014).

Molecular Interactions and Structural Studies

- Hydrogen Bonding and Structural Analysis : Research on oxamides, such as the work by Martínez-Martínez et al. (1998), which describes the synthesis, NMR, and X-ray diffraction studies of various oxamide derivatives, can provide foundational insights into the hydrogen bonding and structural behaviors of this compound (Martínez-Martínez et al., 1998).

Catalysis and Organic Transformations

- Catalytic Applications : The study by Chen et al. (2023) on the Cu/Oxalic Diamide-Catalyzed Coupling of Terminal Alkynes with Aryl Halides showcases how specific oxalamide ligands can enhance catalytic reactions, potentially relevant to the synthesis or functionalization of compounds like this compound (Chen et al., 2023).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-N'-[3-(trifluoromethyl)phenyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F3N2O5/c1-28-15-7-6-11(8-16(15)29-2)14(25)10-23-17(26)18(27)24-13-5-3-4-12(9-13)19(20,21)22/h3-9,14,25H,10H2,1-2H3,(H,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMTLBYMWFPAKHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F3N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-acetamidobenzo[d]thiazol-2-yl)-5-chloro-2-nitrobenzamide](/img/structure/B2935762.png)

![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-phenethyloxalamide](/img/structure/B2935764.png)

![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B2935768.png)

![[5-[(4-Fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]methanamine;dihydrochloride](/img/structure/B2935771.png)

![3-(4-Fluorophenyl)-6-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2935772.png)

![2-{5-[(3-Fluoropropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline](/img/structure/B2935783.png)